Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Description
Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is a pyridine derivative featuring an ethoxy group at position 4, a methyl group at position 6, and an ethyl ester at position 3. Pyridine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, stability, and tunable electronic properties. Its ethoxy and methyl substituents likely influence solubility, reactivity, and intermolecular interactions compared to other pyridine derivatives.
Properties
IUPAC Name |
ethyl 4-ethoxy-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-14-10-6-8(3)12-7-9(10)11(13)15-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXVPBKJNOPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC(=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667259 | |
| Record name | Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111974-39-1 | |
| Record name | Ethyl 4-ethoxy-6-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate typically involves the esterification of 4-ethoxy-6-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyridine ring influence its binding affinity and specificity, modulating its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Pyridine Derivatives
The following table compares Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate with structurally related compounds:
Key Observations:
- Aromaticity : The target compound’s fully aromatic pyridine ring contrasts with dihydropyridine (e.g., ) or pyridazine () systems, which exhibit reduced aromaticity. This impacts electronic delocalization and stability.
- Substituent Effects : The ethoxy group (electron-donating) in the target compound differs from electron-withdrawing groups like CF₃ (), Cl (), or CN (), altering electrophilic/nucleophilic reactivity.
- Ester Position : The ethyl ester at position 3 in the target compound may influence steric hindrance compared to analogs with esters at other positions (e.g., pyrrole-2-carboxylate in ).
Electronic and Steric Effects of Substituents
- 4-Ethoxy vs.
- 6-Methyl vs. 6-Trifluoromethyl () : The methyl group contributes steric bulk without significant electronic effects, whereas CF₃ withdraws electrons, polarizing the ring and increasing acidity of adjacent protons.
- Thioxo and Cyano Groups (): The thioxo group introduces hydrogen-bonding capability, while the cyano group enhances dipole interactions, affecting solubility and crystal packing.
Physicochemical Properties and Reactivity
While experimental data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be drawn:
- Solubility: The ethoxy and ester groups in the target compound may improve water solubility compared to nonpolar analogs like or .
- Stability : Aromatic pyridine rings (target) are more thermally stable than dihydropyridines (), which may undergo oxidation or ring-opening.
- Reactivity : The target’s ester group is susceptible to hydrolysis under acidic/basic conditions, similar to analogs in and .
Biological Activity
Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a pyridine ring with an ethoxy group at the 4-position and a methyl group at the 6-position. This substitution pattern influences its chemical reactivity and biological activity. The compound is primarily used as an intermediate in organic synthesis and has applications in drug development and agrochemicals.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups enhance its binding affinity, modulating its biological effects. Research indicates that this compound may exert its effects through various mechanisms, including:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways.
- Anti-inflammatory Activity : Modulation of pro-inflammatory cytokines, reducing inflammation in various models.
Antimicrobial Properties
Several studies have documented the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.013 µM | |
| Escherichia coli | 0.01 µM | |
| Pseudomonas aeruginosa | 0.02 µM |
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties, particularly in models involving lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on human cancer cell lines, including MCF7 (breast cancer) and HT29 (colorectal cancer). The compound exhibited an IC50 value lower than that of Doxorubicin, indicating potent anticancer activity.
- Docking Studies : Molecular docking studies have shown that the compound binds effectively to key enzymes involved in cancer metabolism, suggesting potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
